2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride
Overview
Description
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in research and has several unique properties that make it valuable for different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride typically involves the reaction of 1-methylcyclohexylamine with glyoxylic acid, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions usually include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality.
Purification steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
Quality control: Ensuring the product meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products
The major products formed from these reactions include:
Ketones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular targets: Enzymes and receptors that are involved in metabolic processes.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-methylcyclohexyl)acetic acid
- 2-Amino-2-(1-methylcyclohexyl)acetic acid methyl ester
- 2-Amino-2-(1-methylcyclohexyl)acetic acid ethyl ester
Uniqueness
2-Amino-2-(1-methylcyclohexyl)acetic acid hydrochloride stands out due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are crucial .
Properties
IUPAC Name |
2-amino-2-(1-methylcyclohexyl)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(7(10)8(11)12)5-3-2-4-6-9;/h7H,2-6,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYKIDLWMICDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796905-12-8 | |
Record name | 2-amino-2-(1-methylcyclohexyl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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